molecular formula C14H18N2O B11876329 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B11876329
M. Wt: 230.31 g/mol
InChI Key: AWCLMHXMRODZSD-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic acetamide derivative featuring a cyclopropylamine substituent and a 2,3-dihydroindene scaffold. The compound’s core structure, N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS: 59856-06-3), is a well-documented intermediate in medicinal chemistry, often modified to enhance bioactivity or pharmacokinetic properties .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C14H18N2O/c17-14(9-15-12-6-7-12)16-13-5-4-10-2-1-3-11(10)8-13/h4-5,8,12,15H,1-3,6-7,9H2,(H,16,17)

InChI Key

AWCLMHXMRODZSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CNC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 2,3-dihydro-1H-inden-5-ylamine with cyclopropylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide, highlighting substituent variations and their implications:

Compound Substituent Molecular Weight Key Features Reported Activity
2-(Cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (Target) Cyclopropylamino ~273.35* Rigid cyclopropane ring; potential enhanced metabolic stability. Inferred kinase/GPCR modulation based on structural analogs.
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide 2-Fluorophenoxy 285.32 Electrophilic fluorine; improved membrane permeability. Not explicitly reported, but fluorinated analogs often show enhanced binding .
N-(2,3-Dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide (CAS: 803692-86-6) 4-Fluorophenyl 269.31 Lipophilic fluorine; potential for π-π stacking interactions. Unreported, but structural similarity to kinase inhibitors (e.g., compound 533 in ).
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Spirodiazepane dione ~357.41 Spirocyclic moiety; conformational constraint for target selectivity. Likely protease or receptor antagonist (based on spirocyclic motifs in ).
N-(2,3-Dihydro-1H-inden-5-yl)-2-(benzimidazol-1-yl)acetamide derivatives (Compounds 37–42) Benzimidazole-linked chains ~400–450 Bulky heterocyclic substituents; enhanced interaction with hydrophobic pockets. Modulators of NOD1/NOD2 signaling and cytokine production (e.g., IL-8, TNF-α) .

*Calculated based on molecular formula (C₁₄H₁₈N₂O).

Key Research Findings and Implications

Substituent-Driven Bioactivity

  • Fluorinated Analogs: Compounds like N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide () and N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide () leverage fluorine’s electronegativity and lipophilicity to enhance target binding and bioavailability. Fluorophenoxy groups may mimic natural substrates in enzyme-active sites .
  • Such motifs are common in protease inhibitors (e.g., HIV-1 integrase inhibitors).

Pharmacological Potential

  • Cytokine Modulation : Benzimidazole-linked analogs () demonstrate suppression of IL-8 and TNF-α, indicating anti-inflammatory applications.

Biological Activity

2-(Cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound with significant potential in medicinal chemistry. With a molecular formula of C14H18N2O and a molecular weight of approximately 230.31 g/mol, this compound features a cyclopropylamino group and a 2,3-dihydro-1H-inden-5-yl moiety, which contribute to its biological activity and therapeutic applications .

The synthesis of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves multi-step organic reactions. The compound can undergo nucleophilic substitution reactions due to the presence of the acetamide functional group, and the cyclopropyl ring may participate in ring-opening reactions under specific conditions .

Synthetic Route Example

A potential synthetic route includes:

  • Formation of the cyclopropylamine derivative.
  • Reaction with 2,3-dihydro-1H-indene to form the desired acetamide.

This method ensures high yields and purity of the final product.

Biological Activity

The biological activity of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has been explored in various studies, focusing on its interaction with neurotransmitter systems and inflammatory pathways.

Research indicates that the compound may act as an antagonist or modulator at specific receptors involved in neurotransmission. Its unique structure allows it to interact favorably with biological targets, potentially influencing pathways related to pain, inflammation, or neuroprotection.

Case Studies

  • Neurotransmitter Interaction : A study demonstrated that derivatives similar to this compound showed binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .
  • Anti-inflammatory Properties : In vitro studies have indicated that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

To better understand the biological implications of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
2-Cyclopentyl-N-(2,3-dihydro-1H-inden-5-yl)acetamideC16H21NOContains a cyclopentyl group; potentially different pharmacokinetics.
N-(2,3-Dihydro-1H-inden-5-yl)acetamideC11H13NOLacks the cyclopropylamine moiety; simpler structure with potentially different activity profile.
(1R)-5-(5-Ethyl-1,2,4-Oxadiazol-3-Yl)-2,3-Dihydro-1H-IndenC15H18N4OIncorporates an oxadiazole ring; may exhibit distinct biological properties due to heterocyclic nature.

This table illustrates how variations in substituents can influence the biological activity and potential applications of similar compounds.

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